molecular formula C17H11BrN2O B2365604 (3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one CAS No. 932178-90-0

(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

Cat. No.: B2365604
CAS No.: 932178-90-0
M. Wt: 339.192
InChI Key: JZNCYAOSTMSPJZ-FMIVXFBMSA-N
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Description

The compound "(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one" features a fused pyrrolo[1,2-a]benzimidazolone core with a 4-bromobenzylidene substituent at position 3.

Properties

IUPAC Name

(3E)-3-[(4-bromophenyl)methylidene]pyrrolo[1,2-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O/c18-13-7-5-11(6-8-13)9-12-10-16(21)20-15-4-2-1-3-14(15)19-17(12)20/h1-9H,10H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNCYAOSTMSPJZ-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4N3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromobenzylidene group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium thiolate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with cell division processes or induce apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

2,3-Dichloropyrrolo[1,2-a]benzimidazol-1-one
  • Structure : Chlorine substituents at positions 2 and 3 instead of the bromobenzylidene group.
  • Synthesis : Formed via refluxing 2,3-dichloromaleic anhydride with o-phenylenediamine in toluene. Adding p-toluenesulfonic acid (PTSA) shifts the major product to the cyclized pyrrolobenzimidazolone, achieving near-quantitative yields .
  • Key Differences : The absence of a benzylidene group reduces conjugation, while chlorine substituents increase electrophilicity. X-ray crystallography confirms the planar maleimide intermediates in this pathway .
Anticonvulsant Pyrrolobenzimidazolone Derivatives
  • Structure : 2,3,3a,4-Tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives with varying substituents (e.g., methyl groups).
  • Synthesis : Multi-step routes starting from pyrrole, involving cyclization and functionalization. Theoretical calculations support mechanistic pathways .
  • Key Differences: Partial saturation of the pyrrole ring alters rigidity and bioavailability.
(E)-3-[4-(Dimethylamino)benzylidene]-pyrrolo[2,1-b]quinazolinone
  • Structure: Quinazoline-fused core with a 4-dimethylaminobenzylidene substituent.
  • Synthesis: Condensation of 4-dimethylaminobenzaldehyde with a pyrroloquinazolinone precursor in methanol under basic conditions, yielding single crystals suitable for X-ray analysis .
  • Key Differences: The quinazoline ring introduces additional nitrogen atoms, altering electronic properties. The dimethylamino group enhances electron-donating effects compared to bromine .
Table 1: Structural and Property Comparison
Compound Substituents Molecular Weight Key Properties
Target Compound (3E)-4-bromobenzylidene ~369.2 g/mol High lipophilicity (Br), conjugation
2,3-Dichloro derivative 2,3-dichloro ~283.1 g/mol Electrophilic, crystalline
Anticonvulsant derivatives Tetrahydro, methyl ~218.3 g/mol Enhanced bioavailability
Quinazolinone analog 4-dimethylaminobenzylidene ~333.4 g/mol Electron-donating, planar

Mechanistic and Theoretical Insights

  • Cyclization Pathways: The formation of pyrrolobenzimidazolones is highly dependent on substituent compatibility. For example, attempts to cyclize naphthoquinone derivatives failed due to steric and electronic mismatches, whereas o-phenylenediamine derivatives succeeded .
  • Orbital interaction studies (e.g., HOMO-LUMO gaps) could explain reactivity differences compared to dimethylamino-substituted analogs .

Biological Activity

The compound (3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one is a synthetic derivative that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound involves the condensation of 4-bromobenzaldehyde with 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol, yielding the desired product with high purity and yield. Characterization is often performed using techniques such as NMR and mass spectrometry to confirm the structure.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiproliferative Activity : Many derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related pyrazole compounds can inhibit cancer cell growth with IC50 values in the sub-micromolar range .
  • Antimicrobial Properties : Pyrazole derivatives have also been evaluated for their antibacterial and antifungal activities. Compounds have shown effectiveness against various microbial strains at varying minimum inhibitory concentration (MIC) values .
  • Analgesic and Anti-inflammatory Effects : Some studies suggest that these compounds may possess analgesic and anti-inflammatory properties, making them potential candidates for pain management therapies .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the pyrrole and benzimidazole rings can significantly enhance or diminish activity. For example:

Compound ModificationEffect on Activity
Bromine substitution at para positionIncreased antiproliferative activity
Alkyl substitutions on the pyrrole ringVaried effects; larger groups generally reduce activity
Presence of electron-withdrawing groupsOften enhances potency against cancer cell lines

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Antiproliferative Studies : A series of pyrazole-based compounds were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma). Compounds exhibited IC50 values ranging from 0.076 to 0.12 μM, indicating strong potential as anticancer agents .
  • Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Specific MIC values were determined, highlighting the effectiveness of these compounds in inhibiting microbial growth .
  • Analgesic Activity : Research has indicated that some derivatives possess analgesic properties comparable to established analgesics. Pain models in rodents showed a reduction in pain response when treated with these compounds .

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